molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No. B1304145
CAS RN: 5264-15-3
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Description

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives

A novel approach for synthesizing 4-substituted pyridine derivatives has been developed using a radical addition/C-C coupling mechanism. This method utilizes the pyridine-boryl radical generated from 4-cyanopyridine and bis(pinacolato)diboron. The process is versatile, allowing for the use of various boryl radical acceptors, and has been successfully applied to the late-stage modification of complex pharmaceutical molecules .

4-(Dimethylamino)pyridine-catalyzed Iodolactonisation

The catalytic properties of 4-(dimethylamino)pyridine have been explored in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This catalyst promotes the formation of γ-lactones

Scientific Research Applications

Methods of Application : The compound serves as a precursor in the formation of pyridinium salts through various synthetic routes, leveraging its pyridine core for reactivity and functionalization .

Results : These salts have shown importance as ionic liquids, ylides, and in their antimicrobial, anticancer, antimalarial, and anticholinesterase properties, enhancing the scope of organic chemistry applications .

Methods of Application : It is incorporated into EMHs through cryogelation, creating a macroporous topology that facilitates superior mass transport performance .

Results : The EMHs embedded with hygroscopic and photothermal components have demonstrated a significant increase in moisture sorption and solar-driven water desorption kinetics, yielding up to 2.85 L/kg/day of freshwater .

Methods of Application : These compounds are included in the design of liposomes, lipid nanoparticles, and dendrimers, which facilitate targeted gene transfection and controlled release .

Results : The use of these non-viral vectors has shown promise in overcoming biological barriers and enhancing gene delivery to specific cells or tissues .

Methods of Application : Nanoparticles containing 4-Pyridinebutanol derivatives disrupt bacterial membranes and inhibit enzymes, contributing to antimicrobial actions .

Results : These nanoparticles have displayed moderate activity against various bacterial and fungal agents, indicating their potential as antimicrobial agents .

Methods of Application : Derivatives of 4-Pyridinebutanol are synthesized to target tubulin-microtubule dynamics, crucial for cancer cell division and growth .

Results : These compounds have exhibited cytotoxic properties against various human cancer cell lines, contributing to the development of new anticancer therapies .

Methods of Application : These compounds are analyzed for their impact on molecular markers of drug resistance and deletions in rapid diagnostic test targets for malaria .

Results : The ongoing research and surveillance contribute to understanding the effectiveness of antimalarial interventions and the spread of drug resistance .

Methods of Application : These catalysts are separated from the reaction medium using an external magnet, and their high surface area and simple modification make them advantageous for catalytic activities .

Results : The pyridine derivatives synthesized using these catalysts exhibit a wide range of biological activities, including anti-inflammatory and anti-Parkinsonism effects .

Methods of Application : These compounds are synthesized and studied for their biological activities, which are crucial in the development of new medications .

Results : The studies have shown that these derivatives play important roles in medicinal, synthetic, and bio-organic chemistry due to their multifunctional properties .

Methods of Application : This process involves the reduction of pre-activated pyridines using strong inorganic reductants or through the Hantzsch cyclocondensation .

Results : The 1,4-dihydropyridine (DHP) derivatives obtained from this method have garnered interest for their synthesis and potential applications .

Methods of Application : These derivatives are synthesized through intra- and intermolecular reactions, leading to the formation of various piperidine derivatives with significant pharmacological applications .

Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids, and have shown a wide range of biological activities .

Methods of Application : Pyrimidines are synthesized and their anti-inflammatory effects are attributed to their inhibitory response against certain vital inflammatory mediators .

Results : A large number of pyrimidines exhibit potent anti-inflammatory effects, providing a pathway for the development of new anti-inflammatory agents .

Methods of Application : The compound’s derivatives are studied for their biological and pharmacological activities, which are essential in the development of new drugs .

Results : Numerous pyridine derivatives have been studied for their biological and pharmacological activities, some of which have led to approved drugs in the pharmaceutical market .

Safety And Hazards

The safety data sheet for 4-Pyridinebutanol indicates that it may cause skin irritation .

Future Directions

The 4-Pyridinebutanol market is poised for substantial growth in the coming years, driven by several key strategies and factors. Market players are increasingly focusing on product innovation and development to meet evolving consumer demands and preferences . The market’s future scope looks promising due to the rising adoption of digitalization and the integration of advanced technologies .

properties

IUPAC Name

4-pyridin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNRLFZUNCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382791
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinebutanol

CAS RN

5264-15-3
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Pyridyl)-3-butyn-1-ol (3.5 g) was dissolved in methanol (100 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (0.3 g) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 40 psi for 2.5 h after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more methanol. The combined filtrates were evaporated under reduced pressure on a rotary evaporator and the oily residues then subjected to column chromatography on a short silica column using neat ethyl acetate as the eluant to provide the title compound (3.0 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

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